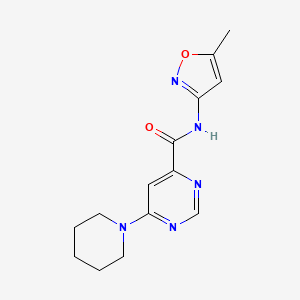

N-(5-methylisoxazol-3-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-10-7-12(18-21-10)17-14(20)11-8-13(16-9-15-11)19-5-3-2-4-6-19/h7-9H,2-6H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUZTHSVAXHILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Methylisoxazol-3-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, a compound featuring a pyrimidine core and piperidine moiety, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.

- Piperidine Ring : A five-membered ring containing one nitrogen atom.

- Isosazole Substitution : The presence of a 5-methylisoxazole group enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammatory responses. For instance, they may inhibit phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell signaling pathways that regulate growth and metabolism .

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor effects of various pyrimidine derivatives, including those similar to this compound. The results showed significant inhibition of cell proliferation in hepatocellular carcinoma models, suggesting potential for therapeutic applications in oncology .

- Antimicrobial Screening : In vitro assays demonstrated that compounds with the piperidine moiety exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the alteration of bacterial membrane integrity .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Results indicated strong inhibitory action, making it a candidate for further development in treating neurodegenerative diseases .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor properties. Pyrimidine derivatives, including those similar to N-(5-methylisoxazol-3-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, have shown efficacy as inhibitors of various cancer cell lines. For instance, compounds that share structural similarities have been reported to inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

GPR119 Agonism

GPR119 is a receptor that plays a crucial role in glucose metabolism and insulin secretion. Compounds like this compound have been studied for their ability to act as agonists for GPR119, which may offer therapeutic benefits in managing type 2 diabetes and obesity .

VEGFR-2 Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Research indicates that pyrimidine derivatives can effectively inhibit VEGFR-2, thus potentially reducing tumor vascularization and growth .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine and pyrimidine moieties can significantly influence biological activity, allowing researchers to tailor compounds for enhanced efficacy against specific targets .

Interaction with Biological Targets

The compound's ability to form hydrogen bonds and engage in π–π stacking interactions enhances its binding affinity to biological targets. These interactions are critical for the compound's effectiveness as a therapeutic agent .

Chemical Probes

This compound serves as a chemical probe in biological research to elucidate pathways involving GPR119 and VEGFR signaling. By studying its effects on these pathways, researchers can gain insights into disease mechanisms and identify new therapeutic targets .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Fang et al., 2019 | GPR119 Agonism | Demonstrated that structurally similar compounds enhance insulin secretion in vitro. |

| Sun et al., 2018 | VEGFR Inhibition | Identified pyrimidine derivatives as potent inhibitors of VEGFR signaling pathways, reducing angiogenesis in tumor models. |

| Hassan et al., 2017 | Antitumor Activity | Reported significant cytotoxic effects of pyrimidine derivatives on various cancer cell lines, highlighting their potential as chemotherapeutic agents. |

Q & A

Basic Synthesis and Key Intermediates

Q: What is the standard synthetic route for N-(5-methylisoxazol-3-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and what intermediates are critical? A: The compound is synthesized via a multi-step process involving:

Pyrimidine Core Formation : Condensation of thiourea derivatives with β-keto esters to form the pyrimidine ring.

Piperidinyl Substitution : Nucleophilic displacement at the 6-position using piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Isoxazole Carboxamide Coupling : Amide bond formation via activation of the pyrimidine-4-carboxylic acid (e.g., using HATU or EDCI) with 5-methylisoxazol-3-amine .

Key intermediates include the 4-chloropyrimidine precursor and the activated carboxylic acid intermediate.

Structural Characterization Techniques

Q: Which spectroscopic methods are employed to confirm the compound’s structure? A:

- 1H/13C NMR : Peaks for the piperidinyl protons (δ 1.5–2.5 ppm, multiplet) and isoxazole methyl group (δ 2.3 ppm, singlet) are diagnostic. The pyrimidine C-4 carbonyl appears at ~165 ppm in 13C NMR .

- HRMS : Molecular ion [M+H]+ matches the calculated exact mass (e.g., C₁₄H₁₆N₆O₂ requires 300.1294) .

- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and pyrimidine rings (1550–1600 cm⁻¹) confirm functional groups .

Influence of the Piperidinyl Group on Reactivity

Q: How does the piperidinyl group at position 6 affect the compound’s chemical reactivity? A: The piperidinyl group:

- Enhances solubility in polar aprotic solvents due to its basicity.

- Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets).

- Stabilizes intermediates during functionalization via steric hindrance, directing reactions to the 2- or 5-positions of the pyrimidine ring .

Advanced: Regioselective Functionalization Challenges

Q: What challenges arise in achieving regioselective functionalization of the pyrimidine ring? A: Competing reactivity at N-1, C-2, and C-5 positions requires:

- Protection Strategies : Temporary blocking of the piperidinyl nitrogen with Boc groups.

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at C-2 or C-5 using halogenated precursors .

- Computational Guidance : DFT calculations predict electron-deficient sites for electrophilic substitution .

Biological Activity Assays

Q: Which in vitro assays are used to evaluate its biological activity? A:

- Kinase Inhibition : IC₅₀ determination against kinases (e.g., Aurora A) using fluorescence-based ADP-Glo™ assays .

- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) with EC₅₀ values reported .

- Binding Affinity : Surface plasmon resonance (SPR) measures direct interactions with target proteins .

Resolving Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported biological activity data? A:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .

- Validate Target Engagement : Use orthogonal methods (e.g., thermal shift assays alongside enzymatic IC₅₀) .

- Meta-Analysis : Compare structural analogs (e.g., ’s derivatives) to identify substituent-specific activity trends.

Computational Modeling for Target Interaction

Q: How can in silico methods predict the compound’s target interactions? A:

- Molecular Docking : AutoDock Vina or Glide simulates binding to kinase domains (e.g., PDB: 4XYO) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore Mapping : Identifies critical hydrogen bond donors (piperidinyl N) and hydrophobic regions (isoxazole methyl) .

Stability Under Physiological Conditions

Q: How is the compound’s stability assessed for in vivo studies? A:

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .

- Plasma Stability : Incubate in rat plasma (37°C, 24 hr); quantify parent compound using LC-MS/MS .

- Photostability : IEC 62471 guidelines under UV-Vis light (320–400 nm) .

Designing Structure-Activity Relationship (SAR) Studies

Q: What strategies optimize SAR studies for this compound? A:

- Core Modifications : Vary piperidinyl substituents (e.g., morpholine, thiomorpholine) to alter pharmacokinetics .

- Isoxazole Replacements : Test pyrazole or triazole analogs to modulate metabolic stability .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity .

Predicting Metabolic Pathways

Q: Which in vitro models predict metabolic pathways? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.